1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-phenyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)11-7-12(13-8-11)10-5-3-2-4-6-10/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUITDCTKODANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408947 | |
| Record name | Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148403-22-9 | |
| Record name | Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Structural Elucidation of 1 5 Phenyl 1h Pyrrol 3 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrole (B145914) Ring and Substituent Characterization
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-(5-phenyl-1H-pyrrol-3-yl)ethanone, confirming the substitution pattern and the connectivity of the atoms.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the phenyl ring, the acetyl group, and the N-H group. The protons at the C-2 and C-4 positions of the pyrrole ring would appear as distinct multiplets, with their specific chemical shifts confirming the 3,5-disubstitution pattern. The phenyl protons typically appear in the aromatic region (δ 7.2-7.8 ppm), while the acetyl methyl protons show a characteristic singlet at approximately δ 2.4 ppm. The pyrrole N-H proton is often a broad singlet at a higher chemical shift.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the acetyl group is highly deshielded, appearing around δ 195 ppm. The carbons of the phenyl and pyrrole rings appear in a range from approximately δ 110 to 140 ppm. The methyl carbon of the acetyl group is found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Exact experimental values may vary based on solvent and experimental conditions. Data is inferred from analysis of similar structures.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH ₃ (Acetyl) | ~2.4 (s, 3H) | ~28 |
| -C =O (Acetyl) | - | ~195 |
| Pyrrole H-2 | ~7.3 (m, 1H) | ~125 |
| Pyrrole C-2 | - | ~125 |
| Pyrrole C-3 | - | ~120 |
| Pyrrole H-4 | ~6.7 (m, 1H) | ~110 |
| Pyrrole C-4 | - | ~110 |
| Pyrrole C-5 | - | ~135 |
| Pyrrole N-H | ~8.5 (br s, 1H) | - |
| Phenyl C-1' | - | ~132 |
| Phenyl H-2'/6' | ~7.7 (m, 2H) | ~126 |
| Phenyl C-2'/6' | - | ~126 |
| Phenyl H-3'/5' | ~7.4 (m, 2H) | ~129 |
| Phenyl C-3'/5' | - | ~129 |
| Phenyl H-4' | ~7.3 (m, 1H) | ~128 |
| Phenyl C-4' | - | ~128 |
Two-dimensional (2D) NMR experiments are essential to unambiguously confirm the proposed structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum would show cross-peaks between the adjacent protons on the phenyl ring and, importantly, between the H-2 and H-4 protons of the pyrrole ring, confirming their relationship within the heterocyclic system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (a one-bond ¹J C-H correlation). sdsu.eduyoutube.com For example, the signal for the acetyl methyl protons would show a cross-peak to the acetyl methyl carbon signal, and each aromatic proton signal would correlate to its corresponding carbon signal, allowing for definitive assignment of the ¹³C spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H). sdsu.eduyoutube.com Key expected correlations for this compound would include:
A cross-peak from the acetyl methyl protons to the C-3 carbon of the pyrrole ring, confirming the position of the acetyl substituent.
Correlations from the pyrrole H-4 proton to the C-5 and C-3 carbons.
Correlations from the phenyl protons (specifically H-2'/6') to the C-5 carbon of the pyrrole ring, unequivocally establishing the connection point of the phenyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the specific functional groups present in the molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum provides a molecular fingerprint, highlighting key functional groups. For this compound, the most prominent absorption bands are associated with the N-H group of the pyrrole, the C=O of the acetyl group, and the aromatic C-H and C=C bonds. The carbonyl (C=O) stretching vibration of the acetyl group is expected to produce a strong, sharp peak. acgpubs.org The N-H stretching of the pyrrole ring typically appears as a moderately broad band. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 | Medium |
| Acetyl C=O | Stretch | 1640 - 1660 | Strong, Sharp |
| Aromatic/Pyrrole C=C | Stretch | 1400 - 1600 | Medium to Strong |
| Pyrrole Ring | Bending | ~700 - 900 | Medium |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar, symmetric bonds. While specific Raman data for this compound is not widely published, the spectrum would be expected to show strong signals for the symmetric vibrations of the phenyl and pyrrole rings. chemicalbook.com The C=C stretching modes within the aromatic systems are typically strong in the Raman spectrum, providing further confirmation of the core structure. chemicalbook.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pattern of the molecule, which helps to confirm its structure.
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. lifesciencesite.com For this compound (molecular formula C₁₂H₁₁NO), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 186.09. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. clockss.org The calculated exact mass for the [M+H]⁺ ion of C₁₂H₁₁NO is 186.0913, distinguishing it from other ions of the same nominal mass. uni.luclockss.org Under tandem MS (MS/MS) conditions, the protonated molecule would likely fragment through characteristic pathways, such as the loss of the acetyl group or cleavages within the pyrrole ring. lifesciencesite.com
Table 3: Mass Spectrometry Data for this compound
| Analysis | Ion | Formula | Calculated m/z | Observed m/z |
| ESI-MS | [M+H]⁺ | [C₁₂H₁₂NO]⁺ | 186.09 | Typically observed |
| HRMS (ESI-TOF) | [M+H]⁺ | [C₁₂H₁₂NO]⁺ | 186.0913 | Confirms formula |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, revealing key details about its solid-state conformation and the nature of its intermolecular interactions.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
Key insights that would be gained from X-ray crystallography include:
Molecular Conformation: The analysis would reveal the dihedral angles between the phenyl and pyrrole rings, indicating the degree of planarity or twist in the molecule. It would also confirm the orientation of the acetyl group relative to the pyrrole ring.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, providing valuable information about the hybridization and bonding within the molecule.
Intermolecular Interactions: The crystal packing would elucidate the non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonding (e.g., N-H···O interactions), π-π stacking between aromatic rings, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material.
While a specific crystal structure for this compound is not publicly available, a hypothetical data table for such an analysis is presented below to illustrate the expected parameters.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₁NO |
| Formula Weight | 185.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) | Value g/cm³ |
| Absorption Coefficient (μ) | Value mm⁻¹ |
| F(000) | Value |
| Crystal Size (mm³) | Value x Value x Value |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R-factor | Value |
| Goodness-of-fit on F² | Value |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the calculated theoretical percentages for the proposed empirical formula to verify its accuracy. For this compound, the expected molecular formula is C₁₂H₁₁NO.
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample of the pure compound. The combustion products (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent atoms.
Interactive Table: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon | 77.81 | Value |
| Hydrogen | 5.99 | Value |
| Nitrogen | 7.56 | Value |
| Oxygen | 8.64 | Value |
A close correlation between the experimentally determined percentages and the theoretical values would provide strong evidence for the proposed molecular formula of C₁₂H₁₁NO, complementing the structural data obtained from spectroscopic and crystallographic methods.
Computational and Theoretical Investigations of 1 5 Phenyl 1h Pyrrol 3 Yl Ethanone
Quantum Chemical Calculation Methodologies for Phenylpyrroles
The theoretical study of phenylpyrroles relies on a variety of sophisticated quantum chemical calculation methodologies. These methods are chosen based on the desired balance between computational cost and accuracy.
Density Functional Theory (DFT) has become one of the most popular and versatile methods for studying electronic structures in many-body systems, including molecules. explorationpub.commdpi.com Its success lies in its ability to provide accurate results with a reasonable computational expense. A particularly favored functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which combines the strengths of both Hartree-Fock theory and DFT. explorationpub.comdergipark.org.tr The B3LYP functional, often paired with basis sets like 6-31G or 6-31++G(d,p), is widely used for geometry optimization, frequency calculations, and predicting a range of molecular properties for phenylpyrrole systems. explorationpub.comdergipark.org.trmdpi.comresearchgate.net
For higher accuracy in thermodynamic properties, composite methods like Gaussian-3 (G3) theory are employed. researchgate.net A notable variant is G3(MP2)//B3LYP , which leverages geometries and zero-point vibrational energies calculated at the more efficient B3LYP/6-31G(d) level of theory. researchgate.netuni-rostock.de This approach significantly reduces computational time, especially for larger molecules, while maintaining a high level of accuracy for properties such as enthalpies of formation and proton affinities. researchgate.netuni-rostock.de The G3(MP2)//B3LYP method involves a series of single-point energy calculations at higher levels of theory (e.g., MP4, QCISD(T)) to refine the final energy. uni-rostock.de
Other functionals and methods are also benchmarked and used depending on the specific property of interest. For instance, studies aiming for highly accurate HOMO-LUMO gap predictions might test a range of functionals, including CAM-B3LYP and ωB97XD, to find the best agreement with experimental or high-level reference data. nih.gov
Table 1: Common Quantum Chemical Methodologies and Their Applications
| Methodology | Typical Basis Set | Primary Applications for Phenylpyrroles | Reference |
| DFT (B3LYP) | 6-31G(d), 6-31++G(d,p) | Geometry Optimization, Electronic Structure, Vibrational Frequencies, NLO Properties | explorationpub.commdpi.comdergipark.org.tr |
| G3(MP2)//B3LYP | 6-31G(d) for geometry | High-accuracy Thermodynamic Properties (e.g., Enthalpies of Formation) | researchgate.netuni-rostock.de |
| Ab-initio (HF) | 6-31G** | Comparative Electronic Structure Analysis | nih.gov |
| TD-DFT | 6-31+G(d,p) | Excited States, UV-visible Spectra Simulation | researchgate.net |
| DFT (ωB97XD) | 6-311++G(d,p) | Accurate HOMO-LUMO Gap Prediction | nih.gov |
Molecular Geometry and Conformational Analysis
A key structural feature of phenylpyrroles is the rotational freedom around the single bond connecting the phenyl and pyrrole (B145914) rings. This rotation is described by a torsional angle , also known as a dihedral angle, which is defined by four sequentially bonded atoms. gonzaga.eduyoutube.comsaskoer.ca For 1-(5-phenyl-1H-pyrrol-3-yl)ethanone, this angle dictates the relative orientation of the two aromatic rings.
Computational studies on phenylpyrrole isomers show that the planarity of the molecule is highly dependent on this torsional angle. dergipark.org.tr A completely planar conformation, where the torsional angle is 0°, often leads to significant steric hindrance between the hydrogen atoms on the adjacent rings. Consequently, the molecule typically adopts a non-planar (twisted) conformation in its lowest energy state. The exact value of the equilibrium torsional angle represents a balance between two competing factors: steric repulsion, which favors a more twisted state, and π-conjugation between the rings, which favors planarity. In many substituted bi-aromatic systems, equilibrium dihedral angles can range from approximately 20° to 60°. researchgate.net
The stability of different conformations can be visualized using a Potential Energy Surface (PES) . researchgate.netmdpi.com A PES maps the potential energy of a molecule as a function of its geometric parameters, such as the torsional angle between the phenyl and pyrrole rings. By scanning the torsional angle (e.g., from 0° to 180°), a one-dimensional PES can be generated.
The points on the PES with the lowest energy correspond to the most stable conformations, known as conformers or rotational isomers. mdpi.com The global minimum on the PES represents the most stable conformation of the molecule. mdpi.com For phenylpyrroles, the PES typically shows that the planar conformation (0° torsion) is an energy maximum (a transition state for rotation), while the perpendicular conformation (90° torsion) is also energetically unfavorable due to the loss of π-conjugation. The energy minima are found at intermediate, twisted angles. The energy difference between the stable conformers and the transition states (rotational barriers) on the PES provides information about the flexibility of the molecule and the ease of interconversion between different conformations at a given temperature. researchgate.net
Electronic Structure Properties and Analysis
The arrangement of electrons in molecular orbitals determines the chemical and electronic properties of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_g) , is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.netmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govyoutube.com This makes the molecule more polarizable and more likely to engage in chemical reactions. In conjugated systems like phenylpyrroles, the HOMO is typically a π-orbital delocalized across the aromatic rings, while the LUMO is a corresponding π*-antibonding orbital. mdpi.com Computational studies on phenylpyrrole isomers have calculated HOMO-LUMO gaps to be in the range of 4-5 eV, indicating significant electronic stability but also potential for reactivity. dergipark.org.trresearchgate.net For instance, a comparative study of anils found HOMO-LUMO energy gaps of 4.05 eV and 4.46 eV, correlating to their relative reactivity. researchgate.net
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gaps
| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_g) (eV) | Computational Method | Reference |
| Anil-1 | -6.21 | -1.75 | 4.46 | B3LYP | researchgate.net |
| Anil-2 | -5.92 | -1.87 | 4.05 | B3LYP | researchgate.net |
| Pyrrole Derivative (1a) | -5.44 | -1.54 | 3.90 | B3LYP/6-31G(d,p) | mdpi.com |
| Pyrrole Derivative (1b) | -5.48 | -1.59 | 3.89 | B3LYP/6-31G(d,p) | mdpi.com |
| Pyrrole Derivative (1c) | -5.48 | -1.58 | 3.90 | B3LYP/6-31G(d,p) | mdpi.com |
The distribution of electron density within this compound is inherently uneven due to the presence of heteroatoms (nitrogen and oxygen) and the aromatic rings. This distribution can be analyzed through several computational tools.
A more detailed picture is provided by Molecular Electrostatic Potential (MEP) maps . researchgate.netlibretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to denote different charge regions. walisongo.ac.idnumberanalytics.com
Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net
Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. researchgate.net
Green and yellow regions represent intermediate or near-neutral potential.
For a molecule like this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen of the ethanone (B97240) group, making it a likely site for protonation or interaction with electrophiles. The area around the pyrrole N-H bond would likely show positive potential (blue), indicating its acidic nature. researchgate.net Such maps are invaluable for understanding intermolecular interactions and predicting sites of chemical reactivity. libretexts.orgnumberanalytics.com
Electronic Transitions and UV-Vis Spectral Prediction
There is no published research detailing the electronic transitions and predicted UV-Vis spectrum of this compound using computational methods like Time-Dependent Density Functional Theory (TD-DFT). Such a study would typically identify the principal electronic excitations, their corresponding oscillator strengths, and the predicted wavelengths of maximum absorption (λmax), offering a theoretical basis for its ultraviolet-visible spectroscopic signature.
Vibrational Frequencies and Spectroscopic Band Assignment Through Computation
A computational analysis of the vibrational frequencies for this compound, which would provide a theoretical infrared and Raman spectrum, has not been reported. This type of investigation would involve optimizing the molecule's geometry and calculating its harmonic vibrational frequencies. The results would allow for the assignment of specific vibrational modes to the observed spectroscopic bands, aiding in the structural characterization of the molecule.
Thermochemical Properties: Computational Estimation of Enthalpies of Formation
Detailed computational estimations of the thermochemical properties, such as the standard enthalpy of formation (ΔHf°), for this compound are absent from the scientific literature. These calculations are crucial for understanding the compound's thermodynamic stability and its potential energy content, which are important parameters in chemical synthesis and reaction design.
Nonlinear Optical (NLO) Properties Calculations
No studies have been found that report on the nonlinear optical (NLO) properties of this compound through computational modeling. NLO properties are of significant interest for applications in optoelectronics and photonics. A computational investigation would typically involve calculating the first and second hyperpolarizabilities to predict the NLO response of the molecule, providing insights into its potential for use in advanced optical materials.
Reactivity and Reaction Mechanisms of 1 5 Phenyl 1h Pyrrol 3 Yl Ethanone
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS), generally being more reactive than benzene. edurev.in The nitrogen atom's lone pair is part of the aromatic π-system, which significantly increases the electron density of the ring carbons, making them nucleophilic. libretexts.org
In an unsubstituted pyrrole molecule, electrophilic attack preferentially occurs at the C2 (α) position. stackexchange.com This preference is due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex), which can be described by three resonance structures, compared to only two structures for attack at the C3 (β) position. stackexchange.com
For 1-(5-phenyl-1H-pyrrol-3-yl)ethanone, the regioselectivity is more complex due to the influence of the existing substituents. The available positions for substitution are C2 and C4. The outcome of an EAS reaction is determined by the combined directing effects of the C3-acetyl group and the C5-phenyl group.
C3-Acetyl Group: The acetyl group is a powerful electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and resonance. This group deactivates the entire pyrrole ring towards electrophilic attack, making reactions more difficult compared to unsubstituted pyrrole. As an EWG, it functions as a meta-director. youtube.com
C5-Phenyl Group: The phenyl group is an activating group that donates electron density to the pyrrole ring through resonance. It acts as an ortho, para-director.
Nitrogen Atom: The ring nitrogen strongly activates the adjacent C2 and C5 positions.
The directing effects on the available C2 and C4 positions are summarized below:
| Position | Influence of C3-Acetyl (EWG, meta-director) | Influence of C5-Phenyl (Activating, ortho, para-director) | Overall Predicted Reactivity |
| C2 | ortho to EWG (strongly deactivated) | para to activating group (activated) | Deactivated due to proximity to the strong EWG. |
| C4 | meta to EWG (least deactivated) | ortho to activating group (strongly activated) | Predicted major site of substitution. |
Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position . This position is activated by the ortho-directing phenyl group and is the least deactivated position relative to the meta-directing acetyl group.
Acylation and formylation are key EAS reactions for introducing carbonyl functionalities.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto an aromatic ring, typically using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.com The reaction proceeds through the formation of an electrophilic acylium ion. sigmaaldrich.com While effective for many arenes, traditional Friedel-Crafts conditions can be problematic for highly reactive heterocycles like pyrrole, often causing polymerization. stackexchange.com Given the deactivating effect of the C3-acetyl group in this compound, forcing conditions would be necessary, and the reaction would be expected to yield the C4-acylated product, if successful.
Vilsmeier-Haack Formylation: This is a milder and more common method for formylating electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgchemtube3d.com The reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is a chloroiminium ion. jk-sci.comwikipedia.org This electrophile is less reactive than those generated in Friedel-Crafts reactions, making it ideal for sensitive substrates. chemtube3d.com The aromatic ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium ion yields the aldehyde. wikipedia.org For this compound, formylation would be anticipated to occur at the C4 position.
| Reaction | Reagents | Electrophile | Predicted Product |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (R-C≡O⁺) | 1-(4-acyl-5-phenyl-1H-pyrrol-3-yl)ethanone |
| Vilsmeier-Haack Formylation | POCl₃, DMF; then H₂O | Vilsmeier reagent ([Me₂N=CHCl]⁺) | 1-(4-formyl-5-phenyl-1H-pyrrol-3-yl)ethanone |
Nucleophilic Addition Reactions to the Pyrrole System
The primary site for nucleophilic attack on this compound is not the pyrrole ring, but the electrophilic carbonyl carbon of the ethanone (B97240) group. The pyrrole ring itself is electron-rich and generally resists reaction with nucleophiles. edurev.inlibretexts.org Nucleophilic aromatic substitution on a pyrrole ring is rare and requires the presence of very strong electron-withdrawing groups and a suitable leaving group, conditions not met in this molecule. acs.orgscite.ai
Reactions at the acetyl group, however, are typical of ketones. Nucleophiles are attracted to the partial positive charge on the carbonyl carbon. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield an alcohol.
Oxidation and Reduction Pathways of the Pyrrole and Acetyl Moieties
Pyrrole and its derivatives are highly susceptible to oxidation, a reaction that can be difficult to control and often leads to the formation of dark, polymeric materials known as "pyrrole black". nih.gov The dearomatization of the ring is a common outcome. nih.gov Controlled oxidation using reagents like peroxides, singlet oxygen, or electrochemical methods can yield functionalized products such as pyrrolidinones. nih.gov
For substituted pyrroles, the reaction pathway can be complex. The electrochemical oxidation of a structurally similar compound, 2,5-diphenyl-3-acetylpyrrole, was found to yield a dimeric benzo[g]pyrrolo[3,2-e]indole derivative, indicating that oxidation can lead to complex cyclization and dimerization pathways rather than simple oxygenation. unipa.it This suggests that oxidation of this compound would likely involve the pyrrole ring, leading to dearomatization and subsequent dimerization or polymerization.
The ethanone (acetyl) group can be readily reduced through standard ketone reduction methods.
Reduction to an Alcohol: The most common reduction transforms the ketone into a secondary alcohol. This is achieved through the nucleophilic addition of a hydride ion (H⁻) from a reducing agent.
Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, typically used in alcoholic or aqueous solutions. It readily reduces ketones to secondary alcohols.
Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and must be used in anhydrous ether solvents. It also reduces ketones to alcohols.
The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent or during an acidic workup to give the final alcohol product, 1-(5-phenyl-1H-pyrrol-3-yl)ethanol.
Reduction to an Alkane: The complete deoxygenation of the acetyl group to an ethyl group can also be accomplished using more forceful reduction methods.
Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH).
Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.
These reactions would convert this compound into 3-ethyl-5-phenyl-1H-pyrrole.
| Reaction Type | Reagents | Product Functional Group | Product Name |
| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | 1-(5-phenyl-1H-pyrrol-3-yl)ethanol |
| Deoxygenation | N₂H₄, KOH (Wolff-Kishner) | Alkane | 3-ethyl-5-phenyl-1H-pyrrole |
Advanced Research Applications and Structure Activity Relationship Sar Studies of 1 5 Phenyl 1h Pyrrol 3 Yl Ethanone and Derivatives
Applications in Materials Science
The unique chemical structure of phenylpyrrole derivatives, such as 1-(5-phenyl-1H-pyrrol-3-yl)ethanone, makes them valuable building blocks in the field of materials science. Their ability to be functionalized allows for the tuning of their electronic and physical properties, leading to applications in conducting polymers, opto-electronic devices, and advanced functional materials.
Development of Polypyrrole-Based Conducting Polymers and Composites
Polypyrrole is recognized as the first organic polymer to exhibit high electrical conductivity. illinois.edu These conjugated organic polymers are valued for their combination of the electronic and optical properties of inorganic semiconductors with the desirable characteristics of organic plastics, such as mechanical flexibility and lower production costs. illinois.edu The electrical conductivity of these materials can be significantly enhanced through oxidation (p-doping) or reduction (n-doping). illinois.edu
The synthesis of polypyrrole films can be achieved through methods like galvanostatic deposition on a platinum surface from a solution of pyrrole (B145914). illinois.edu The properties of the resulting polymer, such as adherence to a substrate, can be controlled by adjusting the synthesis conditions, for instance, the water content in the solvent. illinois.edu While the term "pyrrole black" was used in earlier literature, it is now understood that these materials are indeed polypyrrole, with their conductivity improving with advancements in production methods. illinois.edu The incorporation of functionalized pyrroles, such as those with phenyl and ethnone groups, into the polymer backbone can further tailor the properties of the resulting conducting polymers and composites for specific applications.
Integration into Opto-Electronic Devices and Sensor Technologies
The versatile electronic properties of conjugated organic polymers derived from functionalized pyrroles have led to their investigation for use in a variety of technological applications. These include organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), field-effect transistors (FETs), sensors, and electrochromic devices. illinois.edu The plastic and flexible nature of these organic materials holds the promise of developing flexible electronics in the near future. illinois.edu
Role as Building Blocks for Advanced Functional Materials
Phenylpyrrole derivatives serve as fundamental building blocks for a wide range of advanced functional materials. Their inherent chemical reactivity and the possibility for extensive functionalization enable the creation of complex molecular architectures with tailored properties. illinois.edu These materials are of interest due to their semiconducting nature, which can be modulated by chemical doping. illinois.edu
The synthesis of these materials often involves the polymerization of pyrrole monomers. For example, a laminar film of polypyrrole can be formed on a platinum electrode by applying a constant current to a solution of pyrrole in sulfuric acid. illinois.edu The resulting material is typically amorphous, and its conductivity can be quite high. illinois.edu The use of substituted pyrroles, such as this compound, allows for the introduction of specific functionalities into the polymer, leading to materials with enhanced thermal stability, processability, and specific electronic or optical characteristics.
Structure-Activity Relationship (SAR) Studies in Biological Systems (Mechanistic Focus)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenylpyrrole derivatives, these studies provide insights into their molecular interactions and binding affinities with biological targets.
Elucidating Molecular Interactions and Binding Affinities of Phenylpyrrole Derivatives
The biological activity of phenylpyrrole derivatives is intrinsically linked to their ability to interact with specific biological targets. The nature and strength of these interactions are dictated by the three-dimensional arrangement of functional groups within the molecule.
Key molecular interactions that contribute to the binding affinity of these derivatives include:
Hydrogen Bonding: The pyrrole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor. These interactions are critical for anchoring the ligand within a binding site.
Hydrophobic Interactions: The phenyl ring is a prominent hydrophobic feature that can engage in favorable interactions with nonpolar regions of a biological target.
π-π Stacking: The aromatic nature of both the phenyl and pyrrole rings allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.
π-Alkyl Interactions: The phenyl and pyrrole rings can also participate in π-alkyl interactions with aliphatic side chains of amino acids. mdpi.com
The affinity of a ligand for its target is a complex interplay of enthalpic and entropic factors. nih.gov Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the binding affinity (dissociation constant, Kd), enthalpy (ΔH), and stoichiometry of binding between a ligand and its target. mdpi.com Such studies have revealed that even small modifications to the chemical structure can lead to significant changes in binding affinity. For instance, the addition of a heterocyclic ring to a molecule can be accommodated by the flexibility of the protein's binding site. mdpi.com
In Silico Investigations for Molecular Target Identification and Interaction Mechanisms
Computational methods, or in silico studies, play a vital role in modern drug discovery and materials science. These techniques allow researchers to model and predict the interactions between molecules and their targets at an atomic level.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, molecular docking studies have been used to investigate the binding of pyrrolo[3,4-c]pyrrole (B14788784) derivatives to the active site of 15-lipoxygenase (15-LOX). mdpi.com These studies can reveal key interactions, such as hydrophobic contacts and π-interactions, that stabilize the ligand-protein complex. mdpi.com The binding affinity can be estimated through scoring functions, which provide a measure of the strength of the interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational method that correlates the biological activity of a set of compounds with their three-dimensional properties. nih.gov By generating a statistical model, 3D-QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. nih.gov Contour map analyses from these studies can highlight regions where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for high affinity binding. nih.gov
Molecular Interaction Fingerprints: These are representations of the 3D structure of protein-ligand complexes that encode the presence or absence of specific interactions. researchgate.net They can be used to compare binding poses and to understand the key interactions that determine binding affinity. researchgate.net For instance, a 7-bit fingerprint can encode hydrophobic, aromatic, and hydrogen bonding interactions. researchgate.net
These in silico approaches are powerful tools for identifying potential molecular targets, understanding interaction mechanisms, and guiding the design of new derivatives with improved properties. They are often used in conjunction with experimental techniques to validate the computational predictions.
Impact of Acetyl Group and Phenyl Substituents on Biological Activity Profiles
The biological activity of pyrrole-based compounds is significantly influenced by the nature and position of substituents on the pyrrole core and its associated phenyl ring. The acetyl group and various substituents on the phenyl ring of the this compound scaffold are critical determinants of the molecule's pharmacological profile, modulating its potency and selectivity across different biological targets.
Studies have consistently highlighted that the carbonyl group, such as the one in the acetyl moiety, is often a key pharmacophore for the biological activity of pyrrole derivatives. mdpi.com This functional group can participate in crucial hydrogen bonding and other non-covalent interactions within the active sites of target proteins, such as enzymes and receptors.
Modification of the phenyl ring attached to the pyrrole core has been a major focus of structure-activity relationship (SAR) studies. The presence, position, and electronic nature of substituents on this ring can drastically alter the compound's activity. For instance, research on related phenylpyrrole structures has shown that the introduction of halogen or methoxy (B1213986) substituents on the phenyl ring is essential for potent inhibitory activity against cytochrome P450 (CYP) 1 isoforms. nih.gov In one study, a derivative with a fluorine-substituted phenyl ring demonstrated significant growth inhibitory effects against multiple human cancer cell lines, whereas compounds with electron-donating groups like methoxy or methyl were less active. nih.gov
A detailed investigation into derivatives of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, a compound structurally related to this compound, revealed specific SAR insights regarding substitution on the benzoyl moiety. nih.gov The study synthesized and tested various methoxy-substituted analogues for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The results demonstrated that the position of the methoxy group had a profound effect on both potency and selectivity.
Table 1: Effect of Methoxy Substitution on Aldose Reductase Inhibitory Activity
| Compound | Substitution on Benzoyl Moiety | Aldose Reductase IC₅₀ (µM) | Selectivity vs. Aldehyde Reductase |
|---|---|---|---|
| 4a | Unsubstituted | > 10 | - |
| 4b | 4-methoxy | 0.45 | High |
| 4c | 3,4,5-trimethoxy | > 10 | - |
| 5b | 3-methoxy | 0.125 | Highest |
Data sourced from a study on phenylmethanone derivatives. nih.gov
As shown in the table, the derivative with a 3-methoxy substitution (5b ) emerged as the most potent and selective inhibitor. nih.gov This highlights that subtle changes in the substitution pattern on the phenyl ring can lead to significant improvements in biological activity, providing a clear rationale for targeted synthetic modifications in drug discovery programs.
Computational Approaches to SAR (e.g., Molecular Docking, QSAR Modeling)
Computational methods are indispensable tools in modern medicinal chemistry for elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective analogues of lead compounds like this compound. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two prominent in silico techniques used for this purpose.
Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand), such as a pyrrole derivative, and the three-dimensional structure of a biological target, typically a protein. This technique predicts the preferred binding orientation, conformation, and affinity of the ligand within the target's active site. The results provide valuable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that govern the biological activity.
For example, in a study on 1,3-diaryl-pyrrole derivatives as selective inhibitors of butyrylcholinesterase (BChE), molecular docking was used to rationalize the observed activities. nih.gov The docking simulations revealed that the pyrrole ring and its attached aryl groups engaged in crucial pi-pi stacking interactions with tryptophan residues (Trp82) in the enzyme's active site. nih.gov Such insights are critical for understanding the mechanism of inhibition and for designing new derivatives with enhanced binding affinity. Docking studies can effectively guide the placement of substituents on the phenyl ring to maximize favorable interactions or to displace unfavorable ones, thereby improving the inhibitory potential of the compound. nih.govnih.gov
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical properties like lipophilicity, electronic effects, and steric parameters) to their known activities. nih.govnih.gov
To build a QSAR model for derivatives of this compound, a set of synthesized analogues with experimentally measured biological activities would be required. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. youtube.com
Table 2: General Workflow for QSAR Model Development
| Step | Description |
|---|---|
| 1. Data Collection | Compile a dataset of structurally related compounds with their measured biological activities (e.g., IC₅₀ values). |
| 2. Descriptor Calculation | For each molecule, calculate a wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic parameters). |
| 3. Model Building | Use statistical methods like Partial Least Squares (PLS) or machine learning algorithms (e.g., neural networks) to create a mathematical model correlating descriptors with activity. nih.gov |
| 4. Model Validation | Evaluate the model's performance using an external test set of compounds not used in model training to ensure its predictive capability. nih.gov |
| 5. Prediction | Use the validated QSAR model to predict the biological activity of new, yet-to-be-synthesized compounds. |
Once a robust and predictive QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing. This approach significantly accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-phenyl-1H-pyrrol-3-yl)ethanone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of pyrrole derivatives like this compound often involves cyclocondensation reactions. For example, α-bromo ketones can react with acyl phosphonates under Darzens-like conditions to form substituted pyrroles . Key parameters include:
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or transition-metal catalysts for regioselective coupling.
- Solvents : Anhydrous ethanol or toluene under reflux conditions to minimize side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product.
- Data Table :
| Reaction Component | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Anhydrous ethanol | 60-75% |
| Catalyst | Piperidine | 65% |
| Temperature | Reflux (~78°C) | 70% |
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- A singlet at δ ~2.5 ppm for the acetyl methyl group.
- Aromatic protons (phenyl) between δ 7.2–7.8 ppm.
- Pyrrole protons as multiplet signals at δ ~6.0–6.5 ppm .
- FT-IR : Key absorptions include C=O stretch (~1680 cm⁻¹), C-N stretch (~1250 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents or toxic intermediates.
- Waste Disposal : Segregate halogenated/organic waste and consult certified biohazard disposal services .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?
- Methodological Answer :
- Software Tools : SHELX (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing bond lengths, angles, and torsional parameters .
- Data Interpretation : Compare experimental data (e.g., C–C bond lengths ~1.48 Å) with DFT-calculated values to validate geometry .
- Example : A derivative, 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, showed a mean C–C bond length of 1.48 Å (R factor = 0.041) using SHELX refinement .
Q. What computational strategies (e.g., DFT, MD simulations) are effective in predicting the reactivity and stability of this compound?
- Methodological Answer :
- DFT : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for electronic properties) and molecular electrostatic potential (MEP) surfaces .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess conformational stability .
Q. How can researchers address contradictions in bioactivity data for pyrrole-based analogs?
- Methodological Answer :
- Dose-Response Studies : Perform assays (e.g., MIC for antimicrobial activity) across multiple concentrations to identify non-linear effects.
- Control Experiments : Use structurally similar analogs (e.g., 1-(2,3-dihydro-1H-inden-yl)ethanone) to isolate substituent-specific bioactivity .
- Case Study : A study on 1-(2',3'-dihydroxyphenyl)ethanone revealed conflicting UV and NMR data due to tautomerism, resolved via 2D NMR and X-ray analysis .
Data-Driven Research Design
Q. What experimental parameters should be prioritized in kinetic studies of pyrrole acylation reactions?
- Methodological Answer :
- Rate Constants : Monitor via UV-Vis spectroscopy at λmax ~270 nm (for acetyl group intermediates).
- Activation Energy : Calculate using Arrhenius plots across temperatures (25–80°C).
- Data Table :
| Parameter | Value | Technique |
|---|---|---|
| k (s⁻¹) | 2.3 × 10⁻³ | UV-Vis |
| Eₐ (kJ/mol) | 45.2 | Arrhenius Plot |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
